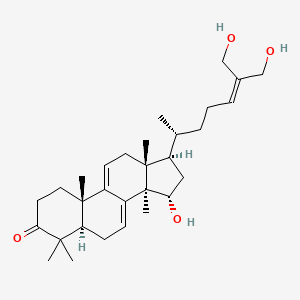
Colfosceril palmitate
Overview
Description
Scientific Research Applications
Colfosceril palmitate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a model compound for studying the behavior of phospholipids in biological membranes.
- Employed in the synthesis of liposomes for drug delivery research.
Biology:
- Investigated for its role in cellular signaling and membrane dynamics.
- Utilized in studies of lipid-protein interactions.
Medicine:
- Primarily used as a therapeutic agent for treating respiratory distress syndrome in premature infants .
- Explored for potential applications in treating other pulmonary conditions.
Industry:
- Used in the formulation of surfactant-based products.
- Applied in the development of biocompatible materials.
Mechanism of Action
Colfosceril palmitate functions by replacing deficient or ineffective endogenous lung surfactant, thereby reducing surface tension and stabilizing the alveoli . This action helps to reinflate collapsed areas of the lung, improve lung compliance, and reduce intrapulmonary shunting . The compound interacts with the alveolar surface, forming a monolayer that reduces the work of breathing and prevents alveolar collapse.
Future Directions
Ongoing trials may identify whether prophylactic or rescue administration of the surfactant preparation is the preferred approach and whether different dosage regimens or different administration techniques impart greater therapeutic efficacy . It also remains to be determined whether any of the available surfactant preparations, including Exosurf® Neonatal™, will provide distinct therapeutic advantages over the others .
Biochemical Analysis
Biochemical Properties
Colfosceril palmitate plays a crucial role in biochemical reactions, particularly in the lungs. It acts by replacing the deficient or ineffective endogenous lung surfactant, thus reducing the tension and stabilizing the alveoli from collapsing . This action helps to reinflate a collapsed area of the lung, improve compliance, and reduce intrapulmonary shunting .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is distributed uniformly to all lobes of the lung, distal airways, and alveolar spaces . It does not enter the systemic circulation in healthy lungs, but when the integrity of the tissue is disrupted, this compound can reach systemic circulation .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with the lung tissue. It replaces the deficient or ineffective endogenous lung surfactant, thereby reducing the tension and stabilizing the alveoli from collapsing . This action helps to reinflate a collapsed area of the lung, improve compliance, and reduce intrapulmonary shunting .
Temporal Effects in Laboratory Settings
In controlled prophylactic and rescue studies, infants in the this compound group showed significant improvements in FiO2 and ventilator settings which persisted for at least 7 days . Even 5 days after administration, there are traces of this compound retained in the body that represented 72% of the administered dose which by then have entered pathways of lipid metabolism to become tissue associated .
Metabolic Pathways
This compound is catabolized and reutilized for further synthesis and secretion in lung tissues
Transport and Distribution
This compound is distributed uniformly to all lobes of the lung, distal airways, and alveolar spaces . It does not enter the systemic circulation in healthy lungs, but when the integrity of the tissue is disrupted, this compound can reach systemic circulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the lung tissue, specifically in the alveoli
Preparation Methods
Synthetic Routes and Reaction Conditions: Colfosceril palmitate is synthesized through the esterification of phosphatidylcholine with palmitic acid. The process involves the reaction of phosphatidylcholine with palmitoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In industrial settings, this compound is produced by combining dipalmitoylphosphatidylcholine with cetyl alcohol and tyloxapol. Cetyl alcohol acts as a spreading agent, while tyloxapol is a nonionic surfactant that helps disperse the components . The mixture is then formulated into an intratracheal suspension for clinical use.
Chemical Reactions Analysis
Types of Reactions: Colfosceril palmitate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the formation of phosphatidylcholine and palmitic acid .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxygen or other oxidizing agents.
Major Products Formed:
Hydrolysis: Phosphatidylcholine and palmitic acid.
Oxidation: Oxidized phosphatidylcholine derivatives.
Comparison with Similar Compounds
Colfosceril palmitate is often compared with other pulmonary surfactants such as beractant and lucinactant .
Similar Compounds:
Beractant: A natural surfactant derived from bovine lung extract.
Lucinactant: A synthetic surfactant containing a peptide component.
Uniqueness:
properties
IUPAC Name |
[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-KXQOOQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046720 | |
| Record name | Colfosceril palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(16:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
60.5-61.5ºC at 760 mmHg | |
| Record name | Colfosceril palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Very poor solubility | |
| Record name | Colfosceril palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Treatment with colfosceril palmitate aims to reinflate a collapsed area of the lung, improve compliance and reduce intrapulmonary shunting. The actions of colfosceril palmitate are perfomed by replacing the defficient or innefective endogenous lung surfactant and thus, reducing the tension and stabilizing the alveoli from collapsing. Colfosceril palmitate will form a very thin film that will cover the surface of the alveolar cells and therefore it will reduce surface tension. | |
| Record name | Colfosceril palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
63-89-8 | |
| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colfosceril palmitate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colfosceril palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Colfosceril palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(4-oxido-10-oxo-7-palmitoyl-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COLFOSCERIL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/319X2NFW0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PC(16:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-63ºC | |
| Record name | Colfosceril palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) primarily interacts as a major component of lung surfactant, a complex mixture of lipids and proteins that reduces surface tension at the air-liquid interface in the alveoli. [] This reduction in surface tension prevents alveolar collapse during expiration, improving lung compliance and easing breathing. [] The downstream effects of DPPC's action include improved gas exchange, reduced work of breathing, and prevention of respiratory distress. [, ]
A:
- Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the vibrational modes of acyl chains, helping characterize packing and phase transitions. For example, changes in methylene scissoring, rocking, and wagging modes, as well as C-H stretching modes, are indicative of changes in acyl chain packing. []
- Nuclear Magnetic Resonance (NMR): Can be used to study lipid dynamics, including diffusion and exchange within bilayers. [] Deuterium ((2)H) NMR is particularly useful for studying acyl chain order and dynamics. []
A: DPPC is a zwitterionic phospholipid that forms stable liposomes in aqueous solutions. [, ]
- Temperature Sensitivity: DPPC bilayers exhibit a well-defined gel-to-liquid crystalline phase transition temperature (Tm) around 41 °C. [, , ] This property makes DPPC suitable for formulating thermosensitive liposomes for drug delivery, particularly when combined with other lipids to fine-tune the Tm. []
- Interaction with other molecules: DPPC's properties can be modified by incorporating other molecules, such as cholesterol, which increases lipid packing density and alters membrane fluidity. [, , ] Proteins can also interact with DPPC bilayers, potentially affecting their stability and permeability. [, , , ]
- Environmental Factors: Factors like pH, ionic strength, and the presence of specific ions can influence the phase behavior, surface charge, and interactions of DPPC monolayers and bilayers. [, ]
ANone: Computational methods, including molecular dynamics (MD) simulations, are valuable tools for studying DPPC's behavior at the molecular level.
- Simulations: MD simulations can provide insights into DPPC bilayer structure, dynamics, phase transitions, and interactions with other molecules, including drugs and proteins. [, ] These simulations help to understand how DPPC's structure influences its function in biological systems.
- Calculations: Computational tools are also used to calculate various properties of DPPC, such as area per lipid, bilayer thickness, and bending rigidity. [, ]
- QSAR Models: While not extensively explored for DPPC itself, quantitative structure-activity relationship (QSAR) models could potentially be developed to predict the impact of DPPC modifications on its interactions with other molecules. []
A: DPPC's structure, characterized by two saturated palmitoyl chains and a phosphocholine headgroup, dictates its interactions and properties. [, ]
- Acyl Chain Length and Saturation: The length and saturation of the acyl chains significantly influence the phase transition temperature (Tm) of DPPC bilayers. Longer, saturated chains, like those in DPPC, pack tightly, leading to higher Tm values compared to lipids with shorter or unsaturated chains. [, ]
- Headgroup Modification: Modifying the phosphocholine headgroup could potentially alter DPPC's interactions with other molecules and its overall charge. [, ]
A:
- Stability: DPPC forms stable liposomes in aqueous solutions, but their stability can be affected by factors like temperature, pH, and the presence of other molecules. [, ]
- Formulation Strategies:
- Liposomes: DPPC is commonly formulated into liposomes for drug delivery applications. [, ]
- Mixed Lipid Systems: Combining DPPC with other lipids, such as cholesterol or phospholipids with different acyl chain lengths and saturation, can be used to modify liposome properties like fluidity, stability, and drug release profiles. [, , ]
- Surface Modifications: Attaching polyethylene glycol (PEG) to DPPC liposomes can improve their stability in biological fluids and prolong their circulation time. []
A: As DPPC is primarily used in research and pharmaceutical formulations, compliance with relevant Safety, Health, and Environmental (SHE) regulations is crucial. [, ] This includes following good manufacturing practices (GMP) for pharmaceutical-grade DPPC used in clinical trials and approved drug products. [] Risk assessments and mitigation strategies should be implemented throughout the development and manufacturing process to ensure the safety of researchers, workers, and the environment. []
A: DPPC, being a naturally occurring lung surfactant component, is generally well-tolerated. [, ] Pharmacokinetic studies on exogenous DPPC, such as colfosceril palmitate used in respiratory distress syndrome treatment, focus on its distribution within the lungs and its clearance mechanisms. [, , ] Pharmacodynamic studies evaluate its efficacy in improving lung function by assessing parameters like oxygenation, ventilation, and lung compliance. [, , ]
A:
- In vitro: DPPC's ability to form stable liposomes and interact with other molecules has been extensively studied in vitro using various techniques. [, , , ] For example, fluorescence spectroscopy and microscopy are used to investigate DPPC's interaction with proteins, drugs, and other lipids, providing insights into its potential applications in drug delivery and membrane biophysics. [, , ]
- In vivo: Animal models, particularly rodent models of lung injury and respiratory distress, have been used to evaluate the therapeutic efficacy of exogenous DPPC preparations like this compound. [, , ] These studies typically assess its ability to improve lung function, reduce inflammation, and enhance survival. [, ]
ANone: DPPC research benefits from cross-disciplinary collaborations involving:
- Biochemistry: Understanding DPPC's role as a substrate for enzymes like PLA2 and its interaction with proteins. [, , ]
- Biophysics: Studying DPPC's phase behavior, membrane dynamics, and interactions using techniques like fluorescence spectroscopy, atomic force microscopy, and computational simulations. [, , , , ]
- Pharmaceutics: Developing DPPC-based liposomes for drug delivery and optimizing their formulation for improved stability, drug encapsulation, and targeted delivery. [, , ]
A:
- Early Studies: Initial research focused on characterizing DPPC's structure and its ability to form bilayers, laying the foundation for its use as a model membrane system. []
- Lung Surfactant Research: The discovery of DPPC as a major component of lung surfactant revolutionized the understanding and treatment of neonatal respiratory distress syndrome (NRDS). []
- Thermosensitive Liposomes: The development of DPPC-based thermosensitive liposomes marked a significant milestone in drug delivery research, offering a promising approach for controlled drug release. []
A: While DPPC is widely used, other phospholipids with different acyl chain lengths and saturation, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), or hydrogenated soy phosphatidylcholine (HSPC), can be used as alternatives or in combination with DPPC to modify liposome properties. [] The choice depends on the specific application and desired characteristics, such as phase transition temperature, fluidity, and stability. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



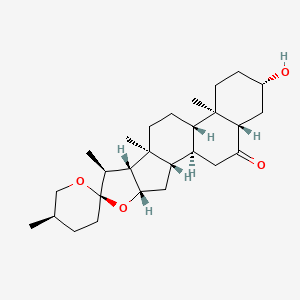
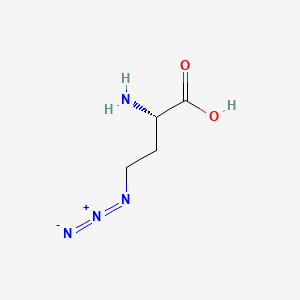
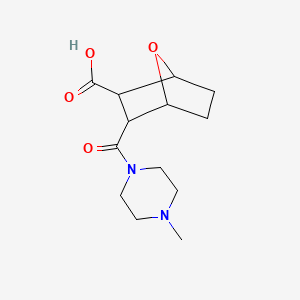
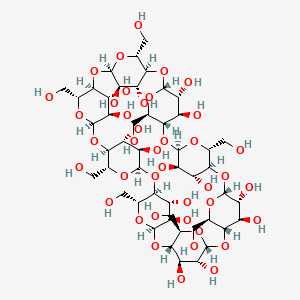
![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)
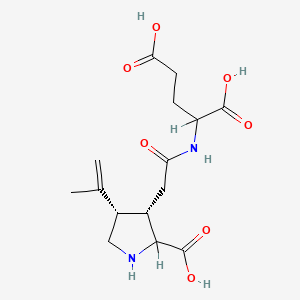

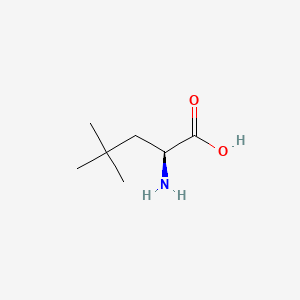


![(E)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B1674616.png)
![(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674617.png)
